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Compound of Interest

Compound Name: (Hexyloxy)acetic acid

CAS No.: 57931-25-6

Cat. No.: B1581730

Get Quote

Executive Summary
(Hexyloxy)acetic acid (CAS: 57931-25-6) represents a critical intermediate in the synthesis of

surfactants, lipophilic drug conjugates, and ether-based metabolites. Its structure—a hexyl

chain linked via an ether oxygen to an acetic acid moiety—presents specific spectroscopic

signatures that distinguish it from isomeric esters or alcohols. This guide provides a rigorous,

self-validating protocol for the structural confirmation of (Hexyloxy)acetic acid, synthesizing

mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR)

data.

Chemical Profile & Physicochemical Properties[1][2]
[3][4][5][6][7]
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Property Data

IUPAC Name 2-(Hexyloxy)acetic acid

CAS Number 57931-25-6

Molecular Formula

Molecular Weight 160.21 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point ~271 °C (Predicted) / 132-142 °C @ 15 Torr

Solubility

Soluble in organic solvents (DCM, MeOH,

Toluene); sparingly soluble in water (pH

dependent)

Synthesis Pathway: The Structural Origin
Understanding the synthesis is prerequisite to elucidation, as it dictates the impurity profile

(e.g., unreacted 1-hexanol or chloroacetic acid). The standard preparation involves a

Williamson ether synthesis.

Protocol Overview
Deprotonation: 1-Hexanol is treated with a strong base (NaH or Na metal) to form sodium

hexoxide.

SN2 Substitution: Sodium chloroacetate is introduced. The alkoxide attacks the alpha-

carbon, displacing chloride.

Acidification: The resulting carboxylate salt is acidified (HCl) to yield the free acid.
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Figure 1: Synthetic pathway and potential impurity carryover for (Hexyloxy)acetic acid.

Spectroscopic Elucidation Strategy
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI, Negative Mode). Objective: Confirm molecular

weight and fragmentation logic.

Molecular Ion:

EI: Weak

at m/z 160.

ESI (-): Strong

at m/z 159.

Key Fragmentation Pathways (EI):
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Alpha-Cleavage (Ether): Cleavage adjacent to the ether oxygen is the dominant pathway.

[1]

Loss of the carboxylic acid moiety (

) is less favored than the loss of alkyl fragments, but specific rearrangements occur.

McLafferty Rearrangement: Not typical for simple ethers, but the long alkyl chain allows for

random H-transfers.

Diagnostic Fragment:m/z 75 (

analogue) or m/z 85 (

).

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) neat liquid. Diagnostic Bands:

Functional Group
Wavenumber (

)
Description

O-H Stretch 2500–3300
Broad, "hump" characteristic of

carboxylic acid dimers.

C=O Stretch 1710–1730
Strong, sharp peak (Carboxylic

Acid carbonyl).

C-H Stretch 2850–2960
Strong, sharp peaks (

C-H from hexyl chain).

C-O-C Stretch 1100–1150 Strong ether linkage stretch.

Nuclear Magnetic Resonance (NMR)
This is the definitive tool for structural confirmation. The solvent of choice is
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to observe the acidic proton (if dry) or DMSO-

to prevent exchange broadening.

NMR Analysis (400 MHz,

)
The molecule has distinct "zones": the acidic proton, the ether core, and the hydrophobic tail.

Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

COOH 10.0 – 12.0 Broad Singlet 1H
Acidic proton

(exchangeable).

4.10 – 4.15 Singlet 2H

Deshielded by

both Ether O and

Carbonyl. Key

differentiator

from esters.

3.50 – 3.60
Triplet (

Hz)
2H

Alpha-methylene

of the hexyl

chain.

Deshielded by

Oxygen.

1.60 – 1.65 Quintet 2H

Beta-methylene

(shielded relative

to alpha).

Bulk Chain 1.25 – 1.40 Multiplet 6H

Remaining

methylene

groups (

).

Terminal 0.85 – 0.90 Triplet 3H Methyl group.
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NMR Analysis (100 MHz,

)

Carbon Type
Shift (

, ppm)
Assignment

Carbonyl ~175.0 (Acid)

Ether

(Acid side)
~68.0 (Most deshielded aliphatic)

Ether

(Hexyl side)
~72.0

Alkyl Chain 31.8, 29.5, 25.8, 22.7 Internal methylenes.

Terminal 14.1 Methyl group.

Connectivity Logic (2D NMR)
To prove the ether linkage is between the hexyl chain and the acetic acid (and not an ester

isomer like hexyl acetate):

HMBC (Heteronuclear Multiple Bond Correlation):

The singlet protons at

4.10 (

) will show a strong correlation to the Carbonyl carbon (

175) and the Ether carbon of the hexyl side (

72).

Crucial Proof: Absence of correlation between Hexyl-
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protons and the Carbonyl carbon rules out the ester isomer (Hexyl Acetate), where the
hexyl

would correlate directly to the

.

Structural Proof
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Figure 2: NMR Correlation map demonstrating the connectivity of the ether linkage.

Quality Control & Impurity Profiling
In a drug development context, purity is paramount.

Residual 1-Hexanol: Detectable via GC (early eluting) or NMR (Triplet at

3.65 ppm, slightly downfield of the product's ether triplet if unreacted).

Chloroacetic Acid: Detectable via LC-MS or distinct NMR singlet shift.

Water Content: Critical for accurate weight/stoichiometry. Detect via Karl Fischer titration.

Conclusion
The structure of (Hexyloxy)acetic acid is unambiguously confirmed by the convergence of:

MS: Molecular ion m/z 160.
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IR: Simultaneous presence of Carboxylic Acid (

) and Ether (

) bands.

NMR: The diagnostic singlet at

4.10 ppm (2H) in

NMR, which correlates to the carbonyl in HMBC, definitively assigns the structure as an
alkoxy acid rather than an ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1581730/docs#structural-elucidation-of-hexyloxy-
acetic-acid-a-comprehensive-analytical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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